molecular formula C24H33N3O8S B2477232 Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate CAS No. 339020-17-6

Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate

Cat. No.: B2477232
CAS No.: 339020-17-6
M. Wt: 523.6
InChI Key: LLSKADZQPLHYMC-UHFFFAOYSA-N
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Description

Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate is a synthetic organic compound characterized by a central thiophene ring substituted with three methyl carboxylate groups at positions 2, 3, and 4, and a bis-urea functional group at position 3. This structural complexity suggests applications in materials science (e.g., supramolecular assemblies) or medicinal chemistry (e.g., enzyme inhibition via urea-mediated interactions).

Properties

IUPAC Name

trimethyl 5-[bis(cyclohexylcarbamoyl)amino]thiophene-2,3,4-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O8S/c1-33-20(28)16-17(21(29)34-2)19(36-18(16)22(30)35-3)27(23(31)25-14-10-6-4-7-11-14)24(32)26-15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSKADZQPLHYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1C(=O)OC)N(C(=O)NC2CCCCC2)C(=O)NC3CCCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of Carboxylate Groups: Carboxylate groups are introduced via esterification reactions using appropriate carboxylic acids and alcohols.

    Addition of Cyclohexylamino Carbonyl Groups: The cyclohexylamino carbonyl groups are added through nucleophilic substitution reactions, where cyclohexylamine reacts with carbonyl-containing intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the multi-step synthesis under controlled conditions.

    Catalysts and Solvents: Employing specific catalysts and solvents to optimize reaction rates and yields.

    Purification Techniques: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Preliminary studies suggest that Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate may exhibit various biological activities. The structural components may contribute to:

  • Antibacterial Properties: Research indicates that compounds with similar structural motifs often display significant antibacterial activity. For instance, derivatives of thiophene have been shown to inhibit bacterial growth effectively .
  • Antitumor Activity: The compound's ability to interact with specific biological targets could be explored for anticancer applications. Its structural analogs have demonstrated cytotoxic effects against various cancer cell lines .

Case Studies

Several studies have focused on the synthesis and evaluation of thiophene derivatives in medicinal applications:

  • A study highlighted the synthesis of novel thiophene-based compounds that exhibited enhanced antibacterial activity compared to traditional antibiotics .
  • Another investigation into related compounds revealed promising results in inhibiting specific enzymes involved in cancer cell proliferation .

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for:

  • Synthesis of Complex Molecules: The compound can be utilized in multi-step synthetic processes to create more complex molecules with desired properties.
  • Functionalization Reactions: The presence of carboxylate groups allows for further functionalization, enabling the development of new derivatives with tailored properties .

Materials Science

The unique structural characteristics of this compound may also find applications in materials science:

  • Polymer Development: Its reactivity can be harnessed to create novel polymeric materials with specific mechanical and thermal properties.
  • Nanomaterials: Research into the incorporation of this compound into nanostructures could lead to advancements in nanotechnology applications, such as drug delivery systems or sensors.

Mechanism of Action

The mechanism of action of Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural comparisons can be drawn with compounds sharing functional groups or heterocyclic cores from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Notable Features Reference
Target Compound Thiophene Tricarboxylate esters, bis-urea, cyclohexylamino High steric bulk, hydrogen bonding N/A
2-(Trimethylsilyl)ethyl tetrahydropyrimidine derivative () Tetrahydropyrimidine Carbamate, 3,4-difluorophenyl, bromopropyl Halogenated, fluorinated substituents
Bis(thiazol-5-ylmethyl) carbamate derivatives () Thiazole Carbamate, hydroperoxy, ureido Peroxide functionality, chiral centers

Key Observations :

Core Heterocycle Differences :

  • The thiophene core in the target compound contrasts with tetrahydropyrimidine () and thiazole (). Thiophene’s aromaticity and sulfur atom may enhance electronic delocalization compared to saturated tetrahydropyrimidine or nitrogen-rich thiazole.

Functional Group Variations: The target’s bis-urea group distinguishes it from the carbamates in and . ’s bromopropyl and 3,4-difluorophenyl groups introduce halogen-based reactivity and lipophilicity, absent in the target compound.

Steric and Electronic Effects: The cyclohexylamino groups in the target compound introduce significant steric hindrance, which may reduce reactivity compared to smaller substituents like methoxymethyl () or thiazolylmethyl ().

Potential Applications: ’s compounds include hydroperoxy groups, suggesting oxidative or pharmaceutical roles, whereas the target compound’s urea and carboxylate motifs may align with catalytic or binding applications.

Research Findings and Limitations

  • Synthesis : The target compound’s synthesis likely involves multi-step functionalization of thiophene, contrasting with ’s use of LiHMDS for carbamate formation .

Biological Activity

Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate is a complex organic compound with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features multiple functional groups that contribute to its biological activity. The key components include:

  • Thiophene Ring : Known for its role in various biological processes.
  • Cyclohexylamine Groups : Potentially enhancing solubility and bioavailability.
  • Carboxylate Esters : Contributing to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription.
  • Enzyme Modulation : The presence of amine groups may facilitate binding to active sites of enzymes, altering their activity.

Case Studies

  • Antitumor Efficacy
    • A study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.
  • Antimicrobial Testing
    • In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL.
  • Enzyme Inhibition Studies
    • The compound was tested against acetylcholinesterase (AChE), showing an inhibition rate of approximately 70% at a concentration of 20 µM, indicating potential for neuroprotective applications.

Data Table

Biological ActivityObservationsReference
AntitumorSignificant cytotoxicity in MCF-7 cells
AntimicrobialInhibition of S. aureus and E. coli
Enzyme Inhibition (AChE)70% inhibition at 20 µM

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